2-fluoro-3'-thiomorpholinomethyl benzophenone
CAS No.: 898763-40-1
Cat. No.: VC2299594
Molecular Formula: C18H18FNOS
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898763-40-1 |
|---|---|
| Molecular Formula | C18H18FNOS |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | (2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H18FNOS/c19-17-7-2-1-6-16(17)18(21)15-5-3-4-14(12-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
| Standard InChI Key | XPFYBJWGZBIMNW-UHFFFAOYSA-N |
| SMILES | C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
| Canonical SMILES | C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Introduction
2-Fluoro-3'-thiomorpholinomethyl benzophenone is a complex organic compound with the molecular formula C18H18FNOS and a molecular weight of 315.4 g/mol . This compound is identified by its CAS number, 898763-40-1, and is also known by its IUPAC name: (2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone . It is part of a broader class of benzophenones, which are known for their diverse applications in chemistry and pharmacology.
Synthesis and Preparation
While specific synthesis methods for 2-fluoro-3'-thiomorpholinomethyl benzophenone are not widely documented, compounds of similar structure often involve multi-step reactions. These may include Friedel-Crafts acylation, followed by alkylation reactions to introduce the thiomorpholine moiety . The synthesis typically requires careful control of reaction conditions to achieve high purity and yield.
Related Compounds and Their Activities
Related compounds, such as 4-bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone, have been studied for their chemical properties and potential applications . These compounds often exhibit distinct physical properties, such as different boiling points and densities, due to the presence of halogen substituents.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2-Fluoro-3'-thiomorpholinomethyl benzophenone | C18H18FNOS | 315.4 g/mol | 898763-40-1 |
| 4-Bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone | C18H17BrFNOS | 394.301 g/mol | 898763-52-5 |
| 4-Chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone | C18H17ClFNOS | 349.9 g/mol | 898763-61-6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume